molecular formula C11H13ClF3NO3 B12957501 (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride

Katalognummer: B12957501
Molekulargewicht: 299.67 g/mol
InChI-Schlüssel: NLVVDWCFFIPKLM-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The final step involves the deprotection of the benzyl group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives. Examples include:

Uniqueness

The uniqueness of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C11H13ClF3NO3

Molekulargewicht

299.67 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H12F3NO3.ClH/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17;/h1-3,5,8H,4,6,15H2,(H,16,17);1H/t8-;/m0./s1

InChI-Schlüssel

NLVVDWCFFIPKLM-QRPNPIFTSA-N

Isomerische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](CN)C(=O)O.Cl

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.